N-Demethylivabradine

Overview

Description

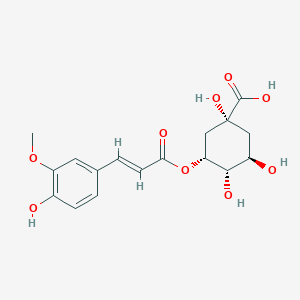

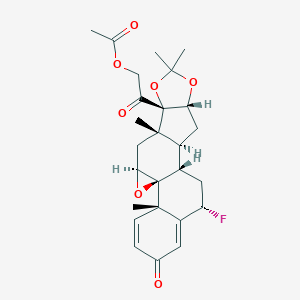

N-Demethylivabradine is a compound with the molecular formula C26H34N2O5 and a molecular weight of 454.56 . It is a derivative of ivabradine, which is used as a heart rate lowering agent .

Synthesis Analysis

While specific synthesis methods for this compound were not found, it is known that it is a metabolite of ivabradine . Therefore, it is likely produced in the body through the process of N-demethylation, a common metabolic pathway. This process involves the removal of a methyl group from the nitrogen atom of ivabradine .

Scientific Research Applications

1. Pharmacokinetics and Analytical Methods

N-Demethylivabradine has been a subject of research in the context of pharmacokinetics. A study by Liu et al. (2015) developed a liquid chromatography with tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of ivabradine and this compound in human plasma. This method was successfully applied to a pharmacokinetic study, highlighting its significance in understanding the drug's behavior in the human body (Dongqin Liu et al., 2015).

2. Cellular Differentiation Studies

Although not directly involving this compound, related research on DNA demethylation agents like 5-azacytidine has been conducted to explore their effects on cellular differentiation. For instance, Lee et al. (2009) examined the effects of 5-azacytidine on human adipose precursor cell differentiation, providing insights into the broader field of demethylating agents and their potential biological impacts, which could be relevant to this compound research (Wen-Chi C Lee et al., 2009).

3. Potential in Antifungal Applications

Research on compounds structurally similar to this compound, such as 7-demethoxytylophorine, has shown promising antifungal properties. Chen et al. (2019) reported the inhibitory effect of 7-demethoxytylophorine on Penicillium italicum, indicating a potential research avenue for this compound in antifungal applications (Chuying Chen et al., 2019).

4. Implications in Cancer Treatment

Demethylating agents have been widely studied in the context of cancer treatment. For instance, Claus et al. (2005) discussed the use of DNA demethylating agents in treating hematopoietic malignancies, providing a perspective that could be relevant for understanding the potential applications of this compound in cancer therapy (R. Claus et al., 2005).

5. Mechanisms in Drug Discovery

Research in drug discovery, including studies on mechanisms of action of various compounds, provides context for understanding the potential applications of this compound. Drews (2000) provided an overview of drug discovery, emphasizing the role of molecular biology and pharmacology, which are key in exploring new drugs like this compound (J. Drews, 2000).

Mechanism of Action

Target of Action

N-Demethylivabradine, a metabolite of Ivabradine, primarily targets the funny current (If) in the sinoatrial nodal tissue . The If current is responsible for initiating the slow diastolic depolarization that leads to the generation of spontaneous action potentials, accounting for the automaticity of the sinoatrial node .

Mode of Action

This compound interacts with its target by selectively inhibiting the If channels in a concentration-dependent manner . This inhibition results in a reduction in the slope of the diastolic depolarization of the pacemaker action potential, thereby slowing the heart rate .

Biochemical Pathways

Ivabradine’s action on the If channels in the sinoatrial node affects the heart’s automaticity, leading to a decrease in heart rate .

Pharmacokinetics

The pharmacokinetics of this compound have been studied using high-performance liquid chromatography (HPLC) methods .

Result of Action

The primary result of this compound’s action is a reduction in heart rate . This is achieved by slowing the rate of diastolic depolarization in the sinoatrial node, which in turn slows the generation of spontaneous action potentials . The molecular and cellular effects of this compound’s action are likely to be similar to those of Ivabradine, given their similar mechanisms of action .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same enzymes could potentially affect its pharmacokinetics . .

Biochemical Analysis

Biochemical Properties

N-Demethylivabradine interacts with various enzymes and proteins in the body. It is considered a potential marker substrate for evaluating CYP3A4 activity . This interaction can help predict the risk of developing adverse drug-drug interactions at this metabolic level .

Cellular Effects

The cellular effects of this compound are primarily related to its impact on heart rate. In animal models, it has been shown to decrease heart rate by reducing sinus node activity . This suggests that this compound may influence cell signaling pathways related to heart function.

Metabolic Pathways

This compound is a metabolite of Ivabradine, suggesting that it’s part of the metabolic pathway involving the parent compound. Ivabradine is metabolized by the cytochrome P450 enzyme CYP3A4

properties

IUPAC Name |

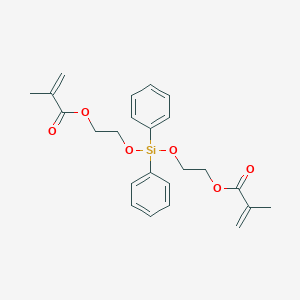

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O5/c1-30-22-11-17-6-9-28(26(29)14-18(17)12-23(22)31-2)8-5-7-27-16-20-10-19-13-24(32-3)25(33-4)15-21(19)20/h11-13,15,20,27H,5-10,14,16H2,1-4H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQMGNXUIKUPAF-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNC[C@H]3CC4=CC(=C(C=C34)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

215935-23-2 | |

| Record name | N-Demethylivabradine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215935232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DEMETHYLIVABRADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5FVD8PS01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of N-Demethylivabradine in pharmaceutical research?

A1: this compound is the primary metabolite of Ivabradine, a medication used to manage heart rate in certain heart conditions. Studying this compound is crucial for understanding the pharmacokinetic profile of Ivabradine. The research article focuses on developing a reliable and sensitive method for simultaneous quantification of both Ivabradine and this compound in human plasma using LC-MS/MS. [] This method is essential for pharmacokinetic studies, which investigate how a drug is absorbed, distributed, metabolized, and excreted by the body.

Q2: Can you explain the role of stable isotope labeled internal standard (SIL IS) in the analysis of Ivabradine and this compound?

A2: The research article emphasizes the importance of using a SIL IS in the LC-MS/MS analysis of Ivabradine and its metabolite. [] A SIL IS is a chemically identical version of the analyte (Ivabradine in this case) but with some atoms replaced by stable isotopes. These isotopes create a mass difference detectable by the mass spectrometer, allowing for accurate quantification even in the presence of interfering substances. The study investigates the potential interaction between Ivabradine's isotope peak and the IS, concluding that this interaction doesn't compromise the analysis. [] This finding confirms the reliability and accuracy of the developed method for quantifying both Ivabradine and this compound in biological samples.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.